

ACY-775: A Technical Guide to a Selective HDAC6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ACY-775	
Cat. No.:	B605172	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ACY-775**, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows.

Introduction to HDAC6 and ACY-775

Histone Deacetylase 6 (HDAC6) is a unique member of the HDAC family of enzymes, primarily localized in the cytoplasm. Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6's main substrates are non-histone proteins, including α -tubulin and the heat shock protein 90 (Hsp90).[1][2] This distinct substrate specificity makes HDAC6 a compelling therapeutic target for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

ACY-775 is a small molecule inhibitor belonging to the pyrimidine hydroxyl amide class, designed for potent and selective inhibition of HDAC6.[3] Its ability to cross the blood-brain barrier allows for the investigation of HDAC6 function in the central nervous system (CNS).[3] [4]

Quantitative Data: Potency and Selectivity



ACY-775 demonstrates high potency for HDAC6 with excellent selectivity over other HDAC isoforms, particularly the class I HDACs.

Compound	HDAC6 IC50 (nM)	Selectivity vs. Class I HDACs	Reference
ACY-775	7.5	60- to 1500-fold	[3][5]
ACY-738	1.7	~100-fold	[3]
Tubastatin A	18	~200-fold	[3]

Table 1: In vitro potency and selectivity of ACY-775 and related HDAC6 inhibitors.

HDAC Isoform	ACY-775 IC50
HDAC6	7.5 nM
Other Class II HDACs	>1 µM

Table 2: ACY-775 isoform specificity.[3]

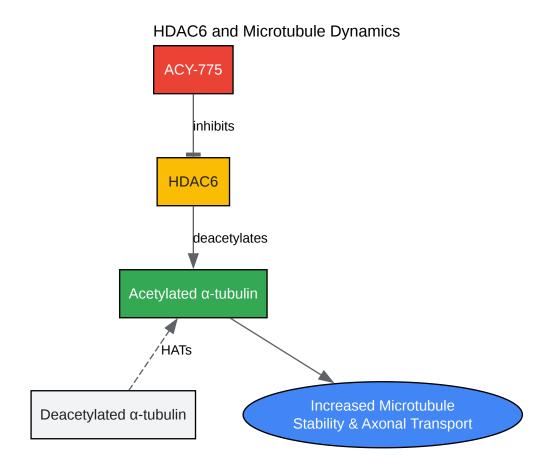
Mechanism of Action

The primary mechanism of action for **ACY-775** is the direct inhibition of the catalytic activity of HDAC6. By binding to the active site of the enzyme, **ACY-775** prevents the deacetylation of its target substrates. A key downstream effect of HDAC6 inhibition by **ACY-775** is the hyperacetylation of α-tubulin.[6] This post-translational modification is crucial for microtubule stability and function, impacting processes such as intracellular transport.[2] Notably, at concentrations effective for inhibiting HDAC6, **ACY-775** does not significantly alter the acetylation of histones, highlighting its selectivity for cytoplasmic targets over nuclear ones.[6]

Signaling Pathways Modulated by ACY-775

HDAC6 is implicated in several signaling pathways. By inhibiting HDAC6, **ACY-775** can modulate these pathways, leading to various cellular effects.

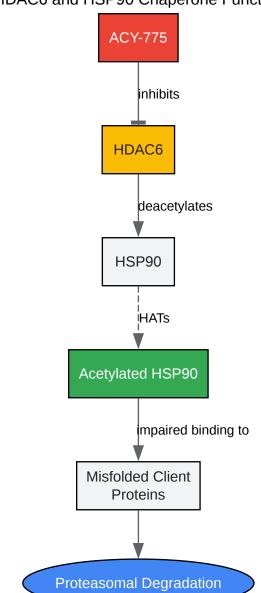




Click to download full resolution via product page

Caption: **ACY-775** inhibits HDAC6, increasing acetylated α -tubulin and promoting microtubule stability.



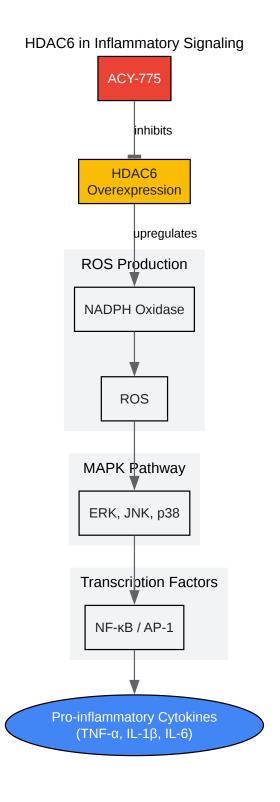


HDAC6 and HSP90 Chaperone Function

Click to download full resolution via product page

Caption: **ACY-775**-mediated HDAC6 inhibition leads to HSP90 hyperacetylation and degradation of client proteins.





Click to download full resolution via product page

Caption: ACY-775 can suppress HDAC6-induced pro-inflammatory responses.[7]



Experimental Protocols In Vitro HDAC6 Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the IC50 value of **ACY-775** for HDAC6.

- Reagents and Materials:
 - Recombinant human HDAC6 enzyme.
 - Fluorogenic HDAC6 substrate (e.g., a peptide containing an acetylated lysine).
 - Assay buffer (e.g., Tris-based buffer with salts and a reducing agent).
 - Developer solution (e.g., containing a protease to cleave the deacetylated substrate and release a fluorophore).
 - ACY-775 stock solution (in DMSO).
 - 384-well microplate.
 - Plate reader capable of fluorescence detection.
- Procedure:
 - 1. Prepare serial dilutions of **ACY-775** in assay buffer.
 - 2. Add the diluted **ACY-775** or vehicle (DMSO) to the wells of the microplate.
 - Add the recombinant HDAC6 enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
 - 4. Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
 - 5. Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.
 - 6. Stop the reaction by adding the developer solution.



- 7. Incubate for a further period (e.g., 15 minutes) to allow for signal development.
- 8. Measure the fluorescence intensity using a plate reader.
- Calculate the percent inhibition for each ACY-775 concentration relative to the vehicle control.
- 10. Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.

In Vivo Assessment of Antidepressant-Like Effects (Tail Suspension Test)

This protocol describes an in vivo experiment in mice to evaluate the antidepressant-like properties of ACY-775.[3]

- Animals and Housing:
 - Male NIH Swiss mice.
 - Housed under standard laboratory conditions with ad libitum access to food and water.
 - Acclimatize animals to the facility for at least one week before the experiment.
- Drug Administration:
 - Prepare ACY-775 in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O).
 - Administer ACY-775 (e.g., 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
 - A positive control, such as the selective serotonin reuptake inhibitor citalogram, can be included.
- Tail Suspension Test (TST) Procedure:
 - 1. Thirty minutes after the injection, individually suspend each mouse by its tail from a horizontal bar using adhesive tape.

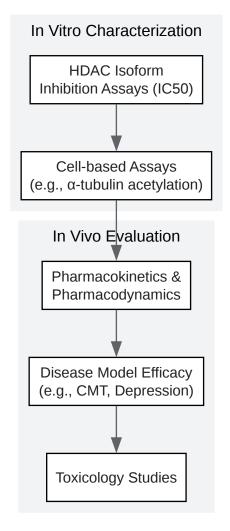


- The suspension apparatus should be designed to prevent the mouse from climbing or escaping.
- 3. Record the total duration of immobility over a 6-minute test period. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.
- 4. An automated system or a trained observer blind to the treatment conditions should be used for scoring.
- Data Analysis:
 - Compare the mean immobility time between the ACY-775-treated group, the vehicle-treated group, and any positive control groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
 - A significant reduction in immobility time in the ACY-775 group compared to the vehicle group is indicative of an antidepressant-like effect.

Visualized Workflows and Development Logic



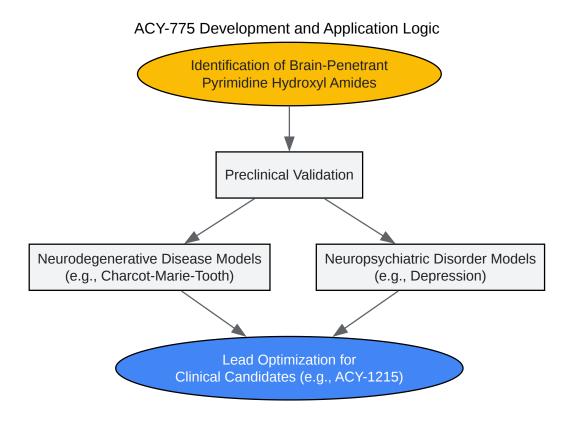
Typical Experimental Workflow for ACY-775 Evaluation



Click to download full resolution via product page

Caption: A generalized workflow for the preclinical evaluation of ACY-775.





Click to download full resolution via product page

Caption: Logical progression from the discovery of **ACY-775** to its application in disease models.

Conclusion

ACY-775 is a valuable research tool for elucidating the biological functions of HDAC6. Its high potency, selectivity, and brain bioavailability have enabled significant findings, particularly in the context of neurodegenerative and neuropsychiatric disorders.[3][5][8] Studies using ACY-775 have demonstrated that selective inhibition of HDAC6 can produce antidepressant-like effects in animal models and may offer therapeutic benefits for conditions like Charcot-Marie-Tooth disease.[5][9] The insights gained from research with ACY-775 have paved the way for the clinical development of other selective HDAC6 inhibitors.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antidepressant-like properties of novel HDAC6-selective inhibitors with improved brain bioavailability PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Overexpression of HDAC6 induces pro-inflammatory responses by regulating ROS-MAPK-NF-κB/AP-1 signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot–Marie–Tooth Disease PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ACY-775: A Technical Guide to a Selective HDAC6 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605172#acy-775-as-a-selective-hdac6-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com